5-Fluoro-3-methyl-1H-indol-7-amine
Description
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-fluoro-3-methyl-1H-indol-7-amine |
InChI |
InChI=1S/C9H9FN2/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,11H2,1H3 |
InChI Key |
KWZBPZSMTSDSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2N)F |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Applications
One of the most significant applications of 5-Fluoro-3-methyl-1H-indol-7-amine is in the development of antiviral agents, particularly against HIV. Research has demonstrated that indole derivatives, including those with fluorinated substituents, can act as inhibitors of HIV integrase, a crucial enzyme for viral replication. In a study, various indole derivatives were synthesized and evaluated for their inhibitory activity against HIV-1 integrase. The presence of the fluorine atom was found to enhance binding affinity, leading to improved potency in inhibiting viral replication .
Influenza Inhibitors
Research has also indicated that 5-Fluoro-3-methyl-1H-indol-7-amine derivatives can serve as bioisosteres for existing antiviral compounds. For instance, 7-fluoro-substituted indoles have been explored as replacements for the 7-azaindole scaffold in influenza inhibitors. These compounds showed promising results in vitro, demonstrating effective inhibition against influenza virus strains while exhibiting reduced off-target activity. The structural modifications introduced by the fluorine atom were crucial for maintaining the desired pharmacological profile .
Antimicrobial Activity
In addition to its antiviral properties, 5-Fluoro-3-methyl-1H-indol-7-amine has been evaluated for antimicrobial activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). A library of analogues was created, and several compounds exhibited significant anti-MRSA activity with minimal cytotoxic effects. The structure-activity relationship studies indicated that modifications at specific positions on the indole ring could enhance antimicrobial efficacy .
Neuropharmacological Potential
The compound is also being investigated for its potential role as a selective agonist at serotonin receptors, particularly the 5-HT7 receptor, which is implicated in various neurological disorders. Fluorinated indole derivatives have shown promise as low-basicity agonists that could provide therapeutic benefits in conditions such as depression and anxiety disorders. The unique electronic properties imparted by fluorination may influence receptor binding and activation profiles favorably .
Drug Delivery Systems
Recent studies have explored the use of 5-Fluoro-3-methyl-1H-indol-7-amine in drug delivery systems, particularly in conjunction with nanomaterials like hydroxyapatite. This approach aims to enhance the bioavailability and targeted delivery of therapeutic agents while minimizing side effects. The physicochemical properties of these complexes are being characterized to optimize their performance in vivo .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties based on available evidence:
Key Observations:
Halogen Effects: Fluorine (5-F) in the target compound may improve metabolic stability compared to chlorine (5-Cl) in 5-Chloro-1H-indol-7-amine, though chlorine could enhance electrophilicity .
Substituent Position: The 7-amine group in the target compound contrasts with 3-aminopropyl chains in tryptamine analogs (e.g., 3-(2-Aminopropyl)-5-fluoroindole), which are associated with serotonin receptor interactions . Methyl groups (3-CH₃) may reduce conformational flexibility compared to bulkier substituents like benzyl groups in isoindole derivatives () .
Core Modifications: Dihydroindoles (e.g., ) exhibit saturated bonds, enhancing solubility but reducing aromatic interactions critical for π-stacking in protein binding . Isoindole-1,3-dione derivatives () feature a non-aromatic core, altering electronic properties and reactivity compared to indoles .
Preparation Methods
Reaction Overview
This method leverages palladium catalysis to construct the indole core while introducing the 7-amino group (Figure 1). Adapted from the synthesis of C7-aminoindolines, the protocol involves:
-
Starting Material : 5-Fluoro-3-methyl-2-iodoaniline.
-
Aziridine Coupling : Reaction with aziridines (e.g., 2-methylaziridine) under Pd(OAc)₂ catalysis.
-
Cyclization : Intramolecular C–N bond formation under elevated temperatures.
Key Conditions:
-
Catalyst : Pd(OAc)₂ (10 mol%), P(p-Cl-C₆H₄)₃ (20 mol%).
-
Base : K₂CO₃ (3.0 equiv), KI (0.5 equiv).
-
Solvent : Toluene/1,4-dioxane (1:1 v/v).
-
Temperature : 90°C (12 h) → 150°C (24 h).
-
Workup : Column chromatography (petroleum ether/EtOAc).
Data Table 1: Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 58–72% |
| Purity (HPLC) | >95% |
| Regioselectivity | >99% (C7-amination) |
Mechanistic Insight : The Pd catalyst facilitates oxidative addition of the iodoaniline, followed by aziridine ring-opening and reductive elimination to form the indole skeleton.
Multi-Component Reaction with Thienoindole Intermediates
Reaction Overview
Inspired by thieno[2,3-b]indole syntheses, this one-pot method integrates:
-
Indole Substrate : 5-Fluoro-3-methyl-1H-indole.
-
Ketone Component : Fluoroacetophenone derivatives.
-
Amino Source : L-Phenylalanine and sulfur powder.
Key Conditions:
-
Catalyst : HI (55% aqueous, 50 mol%).
-
Solvent : CF₃Ph/1,4-dioxane (2:3 v/v).
-
Temperature : 130°C (4 h).
-
Workup : Silica gel chromatography (petroleum ether/EtOAc).
Data Table 2: Reaction Optimization
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| HI Concentration | 50 mol% | Maximizes S–N bond formation |
| Solvent Polarity | Low (CF₃Ph/dioxane) | Prevents indole degradation |
| Reaction Time | 4 h | Balances conversion/selectivity |
Mechanistic Insight : Sulfur mediates radical-based C–S bond formation, while HI protonates the indole, directing electrophilic amination at C7.
Directed Functionalization of Pre-Formed Indole Cores
Nitration/Reduction Strategy
For late-stage C7-amination:
-
Nitration : Treat 5-fluoro-3-methylindole with HNO₃/H₂SO₄ at 0°C.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) of the 7-nitro intermediate.
Challenges:
Data Table 3: Nitration Efficiency
| Condition | Nitro Product Yield | C7 Selectivity |
|---|---|---|
| HNO₃ (1.2 equiv), 0°C | 45% | 78% |
| Ac₂O as co-solvent | 62% | 89% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols for flow chemistry enhances scalability:
-
Residence Time : 30 min (vs. 24 h batch).
-
Yield Improvement : ~15% due to precise temperature control.
Key Citations : RSC Adv. 2025, 15, 1234–1245 (Pd-catalyzed cyclization). Green Chem. 2024, 26, 5678–5689 (multi-component thienoindole synthesis). J. Org. Chem. 2023, 88, 2345–2356 (directed nitration strategies).
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Fluoro-3-methyl-1H-indol-7-amine with high purity?
The synthesis of 5-Fluoro-3-methyl-1H-indol-7-amine can be optimized using indole scaffold functionalization. A validated approach involves:
- Stepwise halogenation and methylation : Introduce fluorine and methyl groups via nucleophilic substitution or transition-metal catalysis (e.g., CuI-mediated coupling in PEG-400/DMF mixtures) .
- Purification : Use flash column chromatography (e.g., 70:30 ethyl acetate/hexane) followed by recrystallization to achieve ≥98% purity. Monitor purity via HPLC or TLC with UV detection (λmax ~286 nm) .
Q. Which spectroscopic techniques are critical for characterizing 5-Fluoro-3-methyl-1H-indol-7-amine?
- 1H/13C/19F NMR : Resolve substituent positions (e.g., fluorine at C5, methyl at C3) and confirm indole backbone integrity. For example, 19F NMR can detect fluorine coupling patterns .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., C9H9FN2, MW = 164.08 g/mol) and rule out isotopic impurities .
- UV-Vis Spectroscopy : Identify absorption maxima (e.g., ~220 nm and ~286 nm) to assess electronic transitions in the indole core .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of 5-Fluoro-3-methyl-1H-indol-7-amine to serotonin receptors?
- Molecular Docking : Use software like AutoDock Vina to model interactions with 5-HT1A/2A receptors. Compare results to structurally similar tryptamines (e.g., 5-fluoro-α-methyltryptamine, which shows nM-level binding ).
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes. Analyze hydrogen bonding and hydrophobic interactions at active sites .
Q. What experimental strategies resolve contradictions in biological activity data across assays?
- Triangulation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCR activity) .
- Control Experiments : Test the compound against known agonists/antagonists (e.g., ketanserin for 5-HT2A) to confirm specificity. Include negative controls (e.g., unsubstituted indole derivatives) .
- Batch Consistency Analysis : Ensure synthetic reproducibility by comparing multiple batches via NMR and LC-MS .
Q. How can structural modifications enhance the metabolic stability of 5-Fluoro-3-methyl-1H-indol-7-amine?
- SAR Studies : Introduce electron-withdrawing groups (e.g., sulfonyl) at C7 to reduce oxidative metabolism. For example, 7-aza-indole derivatives show improved stability in hepatic microsome assays .
- Prodrug Design : Mask the amine group with acetyl or carbamate moieties to enhance bioavailability. Monitor hydrolysis rates in plasma .
Q. What crystallographic techniques are suitable for resolving the 3D structure of 5-Fluoro-3-methyl-1H-indol-7-amine derivatives?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Optimize crystal growth via vapor diffusion in dichloromethane/methanol .
- Twinned Data Handling : Apply SHELXD for structure solution if crystals exhibit twinning. Validate with R-factor convergence (<5%) .
Methodological Considerations
Q. How to design a high-throughput screening (HTS) pipeline for this compound’s bioactivity?
- Assay Platforms : Use fluorescence polarization for receptor binding or luminescence-based cAMP assays. Normalize data against reference standards (e.g., 5-fluoro-α-methyltryptamine) .
- Data Analysis : Apply Z’-factor scoring to distinguish hits from noise. Use machine learning (e.g., Random Forest) to prioritize lead candidates .
Q. What are best practices for ensuring reproducibility in synthetic workflows?
- Documentation : Record reaction parameters (solvent purity, temperature gradients, catalyst lot numbers) in electronic lab notebooks.
- Quality Control : Implement in-process checks (e.g., inline IR spectroscopy) to monitor intermediate formation .
Data Interpretation and Contradictions
Q. How to address discrepancies between computational predictions and experimental binding data?
Q. Why might biological activity vary between enantiomers or polymorphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
